BenchChemオンラインストアへようこそ!

Rosuvastatin Sodium

Lipidology Cardiovascular Risk Clinical Pharmacology

Rosuvastatin Sodium is a fully synthetic, high-intensity statin achieving ≥50% LDL-C reduction at 20–40 mg doses—consistently outperforming atorvastatin and simvastatin in lipid-lowering efficacy. Its hydrophilic structure and polar methane sulfonamide group confer minimal CYP450 metabolism, drastically reducing drug-drug interaction liability with CYP3A4 inhibitors. A ~19-hour half-life ensures sustained 24-hour HMG-CoA reductase inhibition ideal for PK/PD modeling. Superior triglyceride lowering (−31.98 mg/dL) and HDL-C elevation (+3.87 mg/dL) vs. alternatives make it optimal for mixed dyslipidemia and comprehensive cardiovascular research. Procure ≥98% purity grade for reproducible, publication-ready data.

Molecular Formula C22H27FN3NaO6S
Molecular Weight 503.5 g/mol
CAS No. 147098-18-8
Cat. No. B1146474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin Sodium
CAS147098-18-8
Molecular FormulaC22H27FN3NaO6S
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
InChIInChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;
InChIKeyRGEBGDYYHAFODH-RRABGKBLSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosuvastatin Sodium (CAS 147098-18-8): A High-Intensity HMG-CoA Reductase Inhibitor for Potent LDL-C Reduction


Rosuvastatin Sodium is a fully synthetic, hydrophilic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, commonly referred to as a statin [1]. It is classified as a high-intensity statin, capable of reducing low-density lipoprotein cholesterol (LDL-C) by ≥50% at approved doses of 20-40 mg daily [2]. Its molecular structure, featuring a polar methane sulfonamide group and a fluorinated phenyl ring, confers distinct pharmacokinetic properties, including a long elimination half-life and minimal hepatic metabolism via the cytochrome P450 system [3]. This compound is a primary agent in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease (ASCVD).

Why Rosuvastatin Sodium Cannot Be Simply Substituted with Another Statin


Substituting Rosuvastatin Sodium with another statin based solely on class equivalence is scientifically unsound due to marked differences in pharmacokinetics, potency, and drug-drug interaction (DDI) liabilities [1]. For instance, while atorvastatin and simvastatin are extensively metabolized by CYP3A4, Rosuvastatin undergoes minimal CYP-mediated metabolism, leading to a clinically significant reduction in the risk of interactions with common CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, protease inhibitors) [2]. Furthermore, dose-for-dose comparisons reveal that Rosuvastatin achieves significantly greater reductions in LDL-C and triglycerides, and greater elevations in HDL-C, compared to atorvastatin, simvastatin, or pravastatin [3]. Therefore, therapeutic interchange without consideration of these distinct quantitative differentiators can compromise lipid-lowering efficacy and patient safety.

Quantitative Comparative Evidence for Rosuvastatin Sodium: LDL-C, HDL-C, Triglycerides, PK, and DDI Profile


Superior LDL-C Reduction: Rosuvastatin vs. Atorvastatin, Simvastatin, and Pravastatin

In a head-to-head trial (STELLAR, n=2,431), Rosuvastatin 10 mg reduced LDL-C by an average of 46%, compared to 37% for Atorvastatin 10 mg, 39% for Simvastatin 40 mg, and 30% for Pravastatin 40 mg [1]. Across all dose ranges (10-80 mg), Rosuvastatin reduced LDL-C by a mean of 8.2% more than Atorvastatin, 26% more than Pravastatin, and 12-18% more than Simvastatin (all p <0.001) [1].

Lipidology Cardiovascular Risk Clinical Pharmacology

Greater Improvements in HDL-C and Triglycerides: Rosuvastatin vs. Atorvastatin

A 2025 systematic review and meta-analysis directly comparing Rosuvastatin and Atorvastatin found that Rosuvastatin increased HDL-C by 3.87 mg/dL, while Atorvastatin increased HDL-C by only 1.85 mg/dL [1]. Additionally, Rosuvastatin reduced triglycerides by 31.98 mg/dL compared to a 24.76 mg/dL reduction with Atorvastatin [1].

Dyslipidemia Atherogenic Dyslipidemia Meta-analysis

Longer Elimination Half-Life Enabling Consistent 24-Hour LDL-C Suppression

Rosuvastatin exhibits an elimination half-life of approximately 19 hours, which is longer than that of Atorvastatin (15 hours), Simvastatin (2-3 hours), Pravastatin (1.3-2.8 hours), and Fluvastatin (1.2 hours) [1]. This extended half-life is a consequence of its hydrophilic nature and minimal metabolism, providing sustained HMG-CoA reductase inhibition over a full 24-hour dosing interval.

Pharmacokinetics Drug Development Therapeutic Drug Monitoring

Reduced Drug-Drug Interaction Liability via Minimal CYP Metabolism

Unlike Atorvastatin, Simvastatin, and Lovastatin, which are primarily metabolized by CYP3A4, Rosuvastatin undergoes minimal CYP-mediated metabolism (primarily CYP2C9 and CYP2C19, with a minor role for CYP3A4) [1]. This results in a lower propensity for clinically significant drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals, protease inhibitors) [2]. For instance, co-administration with the potent CYP3A4 inhibitor itraconazole increased Rosuvastatin AUC by only 28%, a change not considered clinically significant [3].

Drug Safety Polypharmacy Cytochrome P450

High-Intensity Statin Designation and Lower Therapeutic Doses

Current ACC/AHA guidelines classify Rosuvastatin 20-40 mg daily as a high-intensity statin, achieving ≥50% LDL-C reduction [1]. In contrast, Atorvastatin requires 40-80 mg daily to achieve this same high-intensity designation [2]. This dose differential reflects the greater milligram-for-milligram potency of Rosuvastatin.

Clinical Guidelines ASCVD Prevention Dose Optimization

Higher Goal Attainment Rates for LDL-C Targets

In the STELLAR trial, 82-89% of patients treated with Rosuvastatin 10-40 mg achieved the Adult Treatment Panel III (ATP III) LDL-C goal, compared to 69-85% of patients treated with Atorvastatin 10-80 mg [1]. This higher goal attainment was consistent across all comparative dose ranges.

Treat-to-Target Clinical Outcomes Healthcare Quality

High-Impact Application Scenarios for Rosuvastatin Sodium Based on Quantitative Evidence


First-Line Therapy for High-Risk ASCVD Patients Requiring Aggressive LDL-C Lowering

Rosuvastatin Sodium is the optimal choice for patients with established ASCVD or those at very high risk, where clinical guidelines mandate high-intensity statin therapy (≥50% LDL-C reduction) [1]. Its proven ability to reduce LDL-C by 46% at a 10 mg dose and 55.66 mg/dL in meta-analyses, consistently outperforming atorvastatin and simvastatin [2][3], maximizes the likelihood of achieving stringent LDL-C targets without the need for immediate combination therapy. This is critical for secondary prevention and for patients with baseline LDL-C ≥190 mg/dL.

Management of Dyslipidemia in Patients with Polypharmacy and High DDI Risk

For patients on multiple medications, particularly those taking CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals, certain antivirals), Rosuvastatin Sodium is the preferred statin due to its minimal CYP-mediated metabolism [1]. Its low DDI liability minimizes the risk of statin-induced myopathy and rhabdomyolysis, a well-documented concern with atorvastatin and simvastatin. This evidence-based safety advantage simplifies treatment regimens, reduces monitoring burden, and improves medication adherence in complex patient populations.

Optimization of Atherogenic Dyslipidemia with Mixed Lipid Abnormalities

Rosuvastatin Sodium provides a more comprehensive lipid-modifying effect than many alternatives. Beyond its superior LDL-C reduction, it demonstrates a greater capacity to lower triglycerides (31.98 mg/dL reduction) and raise HDL-C (3.87 mg/dL increase) compared to atorvastatin [1]. This profile makes it a particularly valuable agent for patients with metabolic syndrome, type 2 diabetes, or mixed dyslipidemia, where addressing the broader lipid triad is essential for comprehensive cardiovascular risk reduction.

Clinical Trials and Research Requiring Consistent 24-Hour LDL-C Suppression

In research settings where maintaining a stable pharmacodynamic effect is crucial, Rosuvastatin Sodium's long elimination half-life of approximately 19 hours is a key differentiator [1]. This property ensures sustained HMG-CoA reductase inhibition across a full 24-hour period, minimizing intra-day variability in LDL-C levels. This is particularly relevant for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies, biomarker research, and trials investigating circadian effects on lipid metabolism, where a consistent drug level is essential for data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosuvastatin Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.